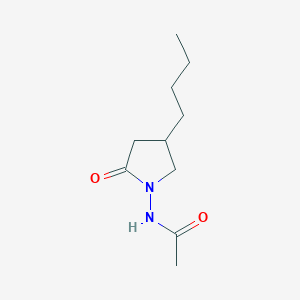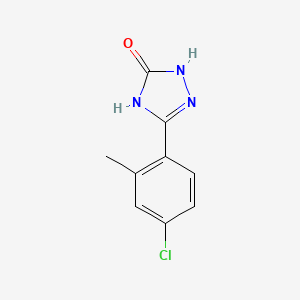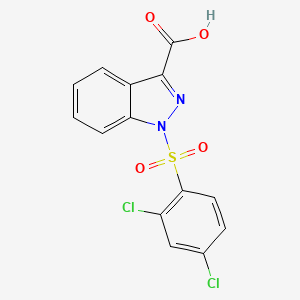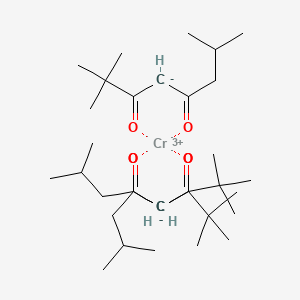
3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methoxyphenyl group, a 2-phenoxyethyl group, and a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Substitution Reactions: The 3-methoxyphenyl group and the 2-phenoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Alkylation: The propyl group can be introduced through an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated precursors and nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
相似化合物的比较
Similar Compounds
3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-butylpyrrolidine: Similar structure with a butyl group instead of a propyl group.
3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-ethylpyrrolidine: Similar structure with an ethyl group instead of a propyl group.
3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-methylpyrrolidine: Similar structure with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
CAS 编号 |
28066-94-6 |
|---|---|
分子式 |
C22H29NO2 |
分子量 |
339.5 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C22H29NO2/c1-3-12-22(19-8-7-11-21(17-19)24-2)13-14-23(18-22)15-16-25-20-9-5-4-6-10-20/h4-11,17H,3,12-16,18H2,1-2H3 |
InChI 键 |
FYTQTAYCWJNEDW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCN(C1)CCOC2=CC=CC=C2)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)





![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)


![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
